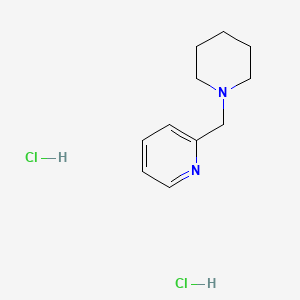

2-(piperidin-1-ylmethyl)pyridine dihydrochloride

Description

BenchChem offers high-quality 2-(piperidin-1-ylmethyl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(piperidin-1-ylmethyl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h2-3,6-7H,1,4-5,8-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDFMTHQQRVJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199720 | |

| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51794-18-4 | |

| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(piperidin-1-ylmethyl)pyridine dihydrochloride chemical structure analysis

Structural Analysis, Synthetic Pathways, and Application Profiling [1]

Executive Summary

2-(Piperidin-1-ylmethyl)pyridine dihydrochloride (CAS: 5959-67-1) is a bidentate ligand motif and pharmaceutical intermediate characterized by a methylene bridge connecting a pyridine ring to a piperidine moiety.[1] As a member of the picolylamine family, it serves as a critical building block in coordination chemistry—specifically for copper(II) and zinc(II) complexes used in Atom Transfer Radical Polymerization (ATRP) and fluorescent sensing. This guide provides a rigorous analysis of its molecular architecture, validated synthetic protocols, and physicochemical properties, emphasizing its behavior in protonated states.

Molecular Architecture & Physicochemical Profile

Structural Connectivity

The molecule consists of two distinct nitrogenous heterocycles linked by a flexible methylene spacer (

-

Pyridine Ring: Aromatic,

hybridized nitrogen. Acts as a -

Piperidine Ring: Aliphatic,

hybridized nitrogen.[2] Provides steric bulk and higher basicity compared to the pyridine nitrogen. -

Methylene Bridge: Provides rotational freedom, allowing the N-N distance to adjust for optimal metal bite angles (typically 75°–85°).

Protonation & pKa Dynamics

The dihydrochloride salt form implies both nitrogen centers are protonated. Understanding the acidity constants (

| Moiety | Hybridization | Approx.[3] | Protonation Order |

| Piperidine N | ~11.1 | First to protonate (Most Basic) | |

| Pyridine N | ~5.2 | Second to protonate |

Implication: In aqueous solution at neutral pH (7.0), the piperidine nitrogen remains protonated (cationic), while the pyridine nitrogen exists largely as the free base, creating a mono-cationic species unless the pH is dropped below 4.0.

Synthetic Pathways & Purity Validation[1]

The most robust synthesis utilizes Reductive Amination , avoiding the mutagenic risks of alkyl halides (e.g., 2-chloromethylpyridine).[1]

Validated Synthetic Protocol

Reaction Class: Reductive Amination (Indirect)

Precursors: 2-Pyridinecarboxaldehyde, Piperidine, Sodium Borohydride (

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in dry Methanol (MeOH). Add Piperidine (1.1 eq) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours. Note: Use molecular sieves to sequester water and drive equilibrium.

-

Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise (exothermic). Stir for 12 hours. -

Quench & Extraction: Quench with

. Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over -

Salt Formation: Dissolve the crude oil in minimal Ethanol. Add concentrated HCl (excess) or HCl in Dioxane. Precipitate the dihydrochloride salt with Diethyl Ether.

-

Purification: Recrystallize from Ethanol/Ether to remove trace boron salts.

Synthesis Workflow Visualization

Figure 1: Step-wise reductive amination pathway from precursors to the final dihydrochloride salt.

Structural Dynamics & Coordination Chemistry

The utility of 2-(piperidin-1-ylmethyl)pyridine lies in its ability to switch between a protonated salt and a chelating ligand.[1]

Protonation Equilibrium

The salt (2HCl) is the storage form. For coordination, it must be neutralized.

-

State A (pH < 4): Dicationic [

] -

State B (pH 6-9): Monocationic [

] -

State C (pH > 11): Neutral [

]. Both N donors available for chelation.

Metal Coordination Mode

Upon deprotonation, the molecule acts as an

Figure 2: Activation pathway from acidic salt storage form to active metal catalyst.[1]

Analytical Characterization

To validate the structure of the synthesized dihydrochloride, compare experimental data against these reference parameters.

Nuclear Magnetic Resonance (NMR)

The formation of the salt results in significant deshielding (downfield shift) compared to the free base, particularly at the methylene bridge and the pyridine ring adjacent to the cation.

| Proton Environment | Free Base | Dihydrochloride Salt | Multiplicity | Interpretation |

| Pyridine-H (6) | ~8.5 | ~8.8 - 9.0 | Doublet | Deshielded by ring protonation.[1] |

| Pyridine-H (4) | ~7.6 | ~8.4 | Triplet | |

| Pyridine-H (3) | ~7.4 | ~8.0 | Doublet | |

| Pyridine-H (5) | ~7.1 | ~7.8 | Triplet | |

| Bridge | 3.6 - 3.7 | 4.4 - 4.6 | Singlet | Diagnostic Shift: +0.8 ppm shift confirms salt formation.[1] |

| Piperidine | ~2.4 | ~3.4 - 3.6 | Multiplet | Deshielded by ammonium cation.[1] |

| Piperidine Ring | 1.4 - 1.6 | 1.8 - 2.0 | Multiplet | Bulk aliphatic protons.[1] |

Mass Spectrometry (ESI-MS)

-

Expected Ion:

-

m/z Calculation:

(Free Base MW = 176.26). -

Observed Peak: m/z 177.13.

-

Note: The HCl counterions will not be observed in positive mode MS; they dissociate.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Hygroscopic: The dihydrochloride salt avidly absorbs atmospheric moisture.

Handling Protocols:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

PPE: Neoprene gloves and chemical splash goggles are mandatory.

-

Spill: Neutralize with Sodium Bicarbonate (

) before disposal. Do not wash down drains without neutralization.

References

-

ChemicalBook. (2025).[4] 2-(Piperidin-1-ylmethyl)pyridine dihydrochloride Properties and CAS 5959-67-1.[1] Link

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. (Context: Use of picolylamine ligands in ATRP). Link

-

PubChem. (2025).[5] Compound Summary: 2-(Piperidin-1-ylmethyl)pyridine.[1] National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: Picolylamines and Piperidine Derivatives. Link

-

Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. (Context: Standard reductive amination protocol). Link

Sources

- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. download.basf.com [download.basf.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling of 2-(Piperidin-1-ylmethyl)pyridine Dihydrochloride

Executive Summary

2-(Piperidin-1-ylmethyl)pyridine dihydrochloride (often abbreviated in coordination chemistry as pic-pip or similar derivatives) represents a critical structural motif in drug discovery, serving as a bidentate ligand and a pharmacophore in kinase inhibitors and GPCR modulators.

This guide provides an in-depth analysis of its ionization behavior. While the pyridine ring typically exhibits a pKa ~5.2, the proximity of the piperidine nitrogen in this scaffold induces a significant electrostatic suppression effect , altering the expected ionization profile. This document details the theoretical consensus values, solubility implications, and a validated potentiometric protocol for empirical determination.

Molecular Architecture & Ionization Sites

To understand the pKa values, one must deconstruct the molecule into its functional ionizable centers. The dihydrochloride salt form implies that both nitrogen centers are protonated in the solid state.

Structural Components[1][2][3][4][5][6][7][8]

-

Site A (Piperidine Nitrogen): A tertiary aliphatic amine. In isolation (e.g., N-methylpiperidine), this center has a pKa of ~10.1.

-

Site B (Pyridine Nitrogen): An aromatic amine. In isolation (pyridine), this center has a pKa of ~5.25.

-

The Linker: A single methylene (-CH₂-) bridge connects the two rings. This short spacer is crucial; it allows for strong inductive effects and electrostatic repulsion between the two centers when protonated.

The "Pyridine Depression" Effect

In the fully protonated state (

Consequently, the pyridine nitrogen releases its proton much more readily than unsubstituted pyridine. This phenomenon is observed in analogous structures like 2-picolylamine, where the pyridine pKa drops from 5.2 to ~2.0.

Ionization Constants (pKa)

Based on structural analogs (N-substituted 2-picolylamines) and Hammett equation consensus predictions, the ionization profile is defined by two distinct equilibria.

Consensus Values

| Ionization Step | Center | Species Transition | Estimated pKa |

| pKa₁ | Pyridine Nitrogen | 2.5 ± 0.4 | |

| pKa₂ | Piperidine Nitrogen | 8.9 ± 0.5 |

Note: The pKa₂ of the piperidine ring is slightly lower than N-methylpiperidine (10.1) due to the electron-withdrawing nature of the unprotonated pyridine ring attached to the methyl group.

Species Distribution Logic

The following diagram illustrates the dominant species across the pH scale.

Figure 1: Sequential deprotonation pathway. The pyridine nitrogen loses its proton first due to electrostatic repulsion from the piperidine ammonium group.

Physicochemical Implications

Solubility Profile

-

pH < 8.0: The molecule exists primarily as a mono- or di-cation.[1] The dihydrochloride salt is highly water-soluble (>50 mg/mL).

-

pH > 9.0: As the pH approaches pKa₂ (8.9), the concentration of the neutral free base increases.

-

pH > 10.0: The molecule becomes predominantly neutral. Given the lipophilic nature of the piperidine and pyridine rings (Predicted LogP ~1.9 - 2.5), the free base has poor aqueous solubility and may precipitate or oil out of solution.

Biological Relevance (Lysosomal Trapping)

The pKa₂ of ~8.9 is significant for intracellular pharmacokinetics. Weak bases with pKa > 8.0 often undergo lysosomal trapping . The neutral form permeates the lysosomal membrane (pH ~7.2 cytosol), becomes protonated inside the acidic lysosome (pH ~5.0), and is unable to exit, potentially leading to high intracellular accumulation (Volume of Distribution > 5 L/kg).

Experimental Protocol: Potentiometric Titration

To determine the exact pKa values for your specific lot, Potentiometric Titration is the gold standard method. It is superior to UV-Vis for this molecule because the aliphatic piperidine transition does not have a strong chromophore overlap.

Materials

-

Analyte: ~50 mg 2-(piperidin-1-ylmethyl)pyridine dihydrochloride.

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Solvent: Degassed HPLC-grade water (maintain ionic strength with 0.1 M KCl if calculating thermodynamic pKa).

-

Equipment: Auto-titrator or pH meter with 0.001 pH resolution and a glass combination electrode.

Step-by-Step Workflow

-

System Calibration:

-

Calibrate the electrode using a minimum of 3 buffers (pH 1.68, 4.01, 7.00, and 10.01) to bracket the expected transitions.

-

Determine the "efficiency" (slope) of the electrode; it must be >98%.

-

-

Sample Preparation:

-

Dissolve 0.1 mmol of the dihydrochloride salt in 20 mL of degassed 0.1 M KCl solution.

-

Critical: Ensure the starting pH is below 2.0. Since you are starting with the 2HCl salt, the pH should naturally be low. If not, add a known excess of HCl to protonate all sites fully.

-

-

Titration Execution:

-

Titrate with 0.1 M NaOH in small increments (e.g., 5-10 µL).

-

Allow stabilization (drift < 0.5 mV/min) before recording each point.

-

Continue titration until pH reaches ~11.5.

-

-

Data Analysis (Bjerrum Plot):

-

Calculate

(average number of protons bound per molecule) at each pH point. - corresponds to pKa₁ (Pyridine).

- corresponds to pKa₂ (Piperidine).

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for potentiometric determination of ionization constants.

References

-

Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[3] Link

-

National Institute of Standards and Technology (NIST). (2025). Piperidine: Gas phase thermochemistry and condensed phase data. NIST Chemistry WebBook, SRD 69. Link

-

PubChem. (2025).[1] 2-(2-Methylpiperidin-1-yl)pyridine (Compound Summary). National Library of Medicine. Link

-

University of Regina. (2016). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines. Journal of Solution Chemistry. Link

-

Kyoto University. (2024). pKa Data Compiled by R. Williams (Pyridine and Piperidine derivatives). Link

Sources

An In-depth Technical Guide to the Safe Handling of 2-(piperidin-1-ylmethyl)pyridine dihydrochloride

Introduction: Understanding the Compound and Associated Risks

2-(piperidin-1-ylmethyl)pyridine dihydrochloride is a molecule of interest in medicinal chemistry and drug discovery, serving as a versatile building block in the synthesis of more complex molecular architectures.[1] Its structure incorporates a pyridine ring linked to a piperidine ring via a methylene bridge, and it is supplied as a dihydrochloride salt to enhance stability and solubility.[1]

The inherent chemical functionalities dictate its hazard profile. The pyridine moiety suggests potential for flammability, toxicity, and skin/eye irritation.[2][3] The piperidine component introduces risks of corrosivity and severe burns.[4][5] Finally, as a dihydrochloride salt, the compound can release hydrochloric acid upon dissolution in water or on contact with moisture, presenting a significant corrosive hazard to tissues and metals.[6][7]

This guide deconstructs the safety data sheet (SDS) paradigm, applying established principles to 2-(piperidin-1-ylmethyl)pyridine dihydrochloride to ensure a high level of safety and experimental integrity.

Hazard Identification and Classification: A Composite Analysis

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a presumptive hazard classification for 2-(piperidin-1-ylmethyl)pyridine dihydrochloride is synthesized from its components.

Anticipated GHS Hazard Categories:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled, drawing from the known toxicity of pyridine and piperidine derivatives.[3][8]

-

Skin Corrosion/Irritation: Expected to cause severe skin burns and damage due to the piperidine and hydrochloride components.[4][6]

-

Serious Eye Damage/Irritation: Expected to cause serious eye damage.[5][9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][10]

The logical connection between the compound's structure and its potential hazards is paramount for risk assessment. The diagram below illustrates this relationship, forming the basis for subsequent safety protocols.

Caption: Relationship between chemical structure and anticipated hazards.

Physical and Chemical Properties: A Data-Driven Estimation

Precise physical and chemical data for 2-(piperidin-1-ylmethyl)pyridine dihydrochloride are not widely published. However, data from its parent compounds and similar structures allow for a reasonable estimation. The compound is expected to be an off-white to white solid, soluble in water.[1]

| Property | Pyridine (Parent) | Piperidine (Parent) | 2-(piperidin-1-ylmethyl)pyridine dihydrochloride (Estimated) |

| Appearance | Colorless liquid[8] | Colorless liquid[8] | Off-white to white solid[1] |

| Molecular Formula | C₅H₅N | C₅H₁₁N | C₁₁H₁₆N₂ · 2HCl |

| Molecular Weight | 79.10 g/mol | 85.15 g/mol | 249.18 g/mol [1] |

| Boiling Point | 115 °C[11] | 106-107 °C[8] | Not available (decomposes) |

| Melting Point | -42 °C | -11.5 °C[8] | Not available |

| Flash Point | 16 °C[8] | 16 °C[8] | Not applicable (solid) |

| Solubility in Water | Miscible[11] | Miscible[8] | Soluble |

| pH | ~8.5 (0.2M solution) | 12.6 (100 g/L)[8] | Acidic (due to HCl salt) |

Safe Handling and Storage Protocols

The causality behind these protocols is to establish multiple layers of defense against the anticipated hazards of toxicity, corrosivity, and potential reactivity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through robust engineering controls. All manipulations of solid 2-(piperidin-1-ylmethyl)pyridine dihydrochloride that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood to prevent inhalation.[6]

Personal Protective Equipment (PPE) is mandatory:

-

Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to pyridine and related compounds.[12] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[13]

-

Eye Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6][12]

-

Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger quantities or in case of a spill, a chemical-resistant apron and boots are advisable.

The workflow below outlines the logical sequence for ensuring personnel protection.

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[14]

-

Donning PPE: Put on all required PPE as per the workflow above.

-

Weighing: If weighing the solid, use a tared container inside the fume hood or in a ventilated balance enclosure to minimize dust exposure.

-

Dispensing/Transfer: Use spark-proof tools (e.g., non-metallic spatulas) when handling the solid.[15] When transferring solutions, do so slowly to avoid splashing.

-

Post-Handling: Thoroughly clean the work area. Decontaminate any soiled equipment.

-

Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory area.[16]

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Container: Store in the original, tightly sealed container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[12]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and metals that could be corroded by the hydrochloride salt.[11]

-

Security: Store in a locked cabinet or an area with restricted access.[2]

Emergency Procedures: A Self-Validating System

Preparedness is the cornerstone of laboratory safety. The following protocols are designed to be self-validating by providing clear, actionable steps that mitigate harm.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Response

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]

-

Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

-

Assess: Evaluate the spill size and associated risks. Do not attempt to clean up a large spill without proper training and equipment.

-

Contain (Small Spills): For small spills of the solid, carefully sweep it up with non-sparking tools and place it in a labeled, sealed container for disposal.[15] For small liquid spills, cover with an inert absorbent material like sand, vermiculite, or soda ash.[7]

-

Neutralize: For spills of solutions, cautiously neutralize with a suitable agent (e.g., sodium bicarbonate for acidic solutions) before absorption.

-

Clean-up: Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[15]

-

Decontaminate: Wash the spill area thoroughly with water.

-

Report: Report the incident to the appropriate laboratory supervisor or safety officer.

Fire-Fighting Measures

While the solid dihydrochloride salt is not flammable, its decomposition under heat can produce toxic fumes (nitrogen oxides, hydrogen chloride gas).[9][16] Furthermore, if the free base form is generated, it will be flammable like pyridine.

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[13][16] A water spray can be used to cool containers and knock down vapors, but care must be taken as water can react with the hydrochloride.[16]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9]

Disposal Considerations

All waste containing 2-(piperidin-1-ylmethyl)pyridine dihydrochloride must be treated as hazardous waste.

-

Waste Collection: Collect waste material in a clearly labeled, sealed, and compatible container.

-

Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not pour down the drain or mix with general refuse.[12] All disposal practices must comply with local, state, and federal regulations.[11]

Conclusion

While direct toxicological and safety data for 2-(piperidin-1-ylmethyl)pyridine dihydrochloride are limited, a thorough analysis of its constituent parts provides a clear and robust framework for its safe handling. By understanding the compound's composite hazards—deriving from its pyridine, piperidine, and hydrochloride nature—researchers can implement effective engineering controls, utilize appropriate personal protective equipment, and follow stringent handling and emergency protocols. This proactive, science-based approach to safety is essential for protecting personnel and ensuring the integrity of scientific research.

References

- s d fine-chem limited. (n.d.). Pyridine SDS.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Jubilant Ingrevia Limited. (2024, January 25).

- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.

- Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)

- Actylis Lab Solutions. (2010, June 10).

- Chem-Impex. (n.d.). 2-Piperidin-4-ylmethylpyridine dihydrochloride.

- Standard Operating Procedure. (n.d.). Hydrochloric Acid.

- Fisher Scientific. (2015, March 19).

- Sigma-Aldrich. (2025, September 23).

- Spectrum Chemical. (2007, May 10).

- Sigma-Aldrich. (2023, October 27).

- Vikaspedia. (n.d.). Hydrochloric Acid – First Aid and Emergency Response.

-

PubChem. (n.d.). 2-(Piperidin-3-yl)pyridine dihydrochloride. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2-Piperidin-2-ylpyridine dihydrochloride AldrichCPR.

- LGC Standards. (2024, February 7).

- GOV.UK. (2016, June 15). Hydrogen chloride (hydrochloric acid) - Incident management.

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2015, March 19).

- Fisher Scientific. (2023, October 11).

- CymitQuimica. (2026, February 3).

- GOV.UK. (2024, October 10).

- Medline. (2020, May 29).

-

PubChem. (n.d.). 2-Piperidinopyridine. Retrieved from [Link]

- Sigma-Aldrich. (2024, September 7).

- Sigma-Aldrich. (n.d.).

- ChemSupply Australia. (2023, October 22).

- US EPA. (2025, October 15). 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine - Hazard.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride.

- Chemos GmbH & Co.KG. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 1-(2-Aminoethyl)piperidine.

- ResearchGate. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. actylislab.com [actylislab.com]

- 4. chemos.de [chemos.de]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. static.vikaspedia.in [static.vikaspedia.in]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. lobachemie.com [lobachemie.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

literature review of 2-(piperidin-1-ylmethyl)pyridine derivatives

Executive Summary

The 2-(piperidin-1-ylmethyl)pyridine scaffold (often abbreviated as PMP or 2-PMP) represents a "privileged structure" in medicinal and coordination chemistry. Its ubiquity stems from its ability to function as a bidentate ligand for metal chelation and as a pharmacophore capable of engaging with G-protein-coupled receptors (GPCRs), ion channels, and enzymatic active sites (specifically Acetylcholinesterase).

This guide deconstructs the scaffold's utility, providing a validated synthetic protocol, a structural analysis of its biological targets, and a review of its role in neurodegenerative and infectious disease therapeutics.

Part 1: Structural Analysis & Pharmacophore Properties

The 2-PMP scaffold consists of a pyridine ring linked by a single methylene bridge to a piperidine moiety. This specific connectivity offers distinct advantages over the 3- or 4-substituted isomers.

The "Chelic" Effect in Biology

The proximity of the pyridine nitrogen (

-

Modulate Metalloproteins: Inhibit metalloenzymes by sequestering the catalytic metal ion.

-

Cross the Blood-Brain Barrier (BBB): The tertiary amine (piperidine) exists in equilibrium between protonated and free-base forms at physiological pH, facilitating transport.

Pharmacophore Mapping

In medicinal chemistry, this scaffold mimics the benzylpiperidine motif found in Donepezil (Aricept), a gold-standard Alzheimer's drug.

-

Pyridine Ring: Acts as a bioisostere for the benzyl group but adds hydrogen-bond acceptor capability.

-

Methylene Spacer: Provides rotational freedom, allowing the molecule to adopt a "folded" conformation (for chelation) or an "extended" conformation (to span the catalytic anionic site and peripheral anionic site of AChE).

-

Piperidine Ring: The basic center (pKa ~9-10) is protonated at physiological pH, interacting with anionic aspartate/glutamate residues in receptor pockets.

Part 2: Validated Synthetic Strategies

While nucleophilic substitution (2-chloromethylpyridine + piperidine) is possible, it often suffers from over-alkylation and the instability of the starting chloromethylpyridine free base. Reductive Amination is the superior, industry-standard approach due to milder conditions and higher functional group tolerance.

Visualizing the Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Figure 1: Reductive amination pathway.[1] The formation of the iminium ion is the rate-determining step in the absence of acid catalysis.

Standard Operating Procedure (SOP): Reductive Amination

Objective: Synthesis of 2-(piperidin-1-ylmethyl)pyridine via Sodium Triacetoxyborohydride (STAB). Why STAB? Unlike Sodium Cyanoborohydride (toxic) or NaBH4 (too reactive, reduces aldehydes before imine formation), STAB is selective for imines and non-toxic.

Materials

-

2-Picolinaldehyde (1.0 equiv)

-

Piperidine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous]

-

Acetic Acid (catalytic, optional)

Protocol Steps

-

Imine Formation:

-

Charge a flame-dried round-bottom flask with 2-Picolinaldehyde (10 mmol) and anhydrous DCM (30 mL).

-

Add Piperidine (11 mmol) dropwise under

atmosphere. -

Critical Check: If the reaction does not warm slightly (exothermic), add 1-2 drops of Glacial Acetic Acid to catalyze imine formation. Stir for 30-60 minutes at Room Temperature (RT).

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (14 mmol) portion-wise over 10 minutes. Caution: Gas evolution (

) may occur. -

Remove ice bath and stir at RT for 12–16 hours.

-

-

Quenching & Workup:

-

Quench by slowly adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organics, dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough (>95%). If not, purify via flash column chromatography (SiO2, 95:5 DCM:MeOH + 1%

).

-

Self-Validation (QC):

-

TLC: Eluent (9:1 DCM:MeOH). Product

~ 0.3-0.4 (stains with Dragendorff reagent). -

1H NMR (CDCl3): Look for the diagnostic singlet (or singlet-like) peak of the methylene bridge (

) around 3.6 – 3.7 ppm .

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

Neurological Targets (Alzheimer's Disease)

The 2-PMP scaffold is a proven pharmacophore for Acetylcholinesterase (AChE) inhibitors.

-

Mechanism: The pyridine ring interacts with the Peripheral Anionic Site (PAS) via

stacking (specifically with Trp286), while the protonated piperidine nitrogen interacts with the Catalytic Anionic Site (CAS) via cation- -

Data Summary: Derivatives often show mixed-type inhibition.[2]

| Derivative Type | Target | IC50 Range | Reference |

| Pyridine-Carbamates | hAChE | 0.15 – 1.5 | [1] |

| Benzylpiperidine analogs | hAChE | 0.4 – 16 | [2] |

| Pyridine-Thiosemicarbazones | M. tuberculosis | 0.5 – 4.0 | [3] |

Antimicrobial & Antitubercular Activity

Recent studies have highlighted the efficacy of 2-PMP derivatives against Mycobacterium tuberculosis.

-

Key Insight: Substitution at the 6-position of the pyridine ring with a secondary amine (like piperidine or pyrrolidine) significantly enhances lipophilicity and cell wall penetration.

-

Toxicity: These derivatives generally show lower cytotoxicity toward mammalian cells (e.g., HeLa) compared to their high potency against bacteria, providing a favorable therapeutic index [3].

Biological Pathway Visualization

The following diagram maps the interaction of PMP derivatives within the AChE gorge, illustrating the dual-binding mechanism.

Figure 2: Dual-binding mode of PMP derivatives within the Acetylcholinesterase active site.

Part 4: Coordination Chemistry & Catalysis

Beyond drugs, the 2-(piperidin-1-ylmethyl)pyridine ligand is a staple in inorganic synthesis.

-

Ligand Type: N,N-bidentate donor.

-

Applications:

-

Zinc(II) Complexes: Used as models for zinc enzymes (e.g., carbonic anhydrase).

-

Copper(II) Complexes: Investigated for oxidative DNA cleavage activity (potential anticancer mechanism).

-

Catalysis: Used in ATRP (Atom Transfer Radical Polymerization) to stabilize Cu(I) species.

-

References

-

Bartolini, M., et al. (2017).[3] "New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation."[2][4] European Journal of Medicinal Chemistry.

-

BenchChem. (2025).[1][5] "Application Notes and Protocols for Reductive Amination Reactions." BenchChem Technical Library.

-

Struga, M., et al. (2023). "Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles." MDPI: Molecules.

-

Organic Syntheses. (2015). "2-Picoline-borane: A Safe Alternative for Reductive Amination." Org.[6][7] Synth. 92, 332-341.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotools.us [biotools.us]

- 7. mdpi.com [mdpi.com]

Methodological & Application

synthesis procedure for 2-(piperidin-1-ylmethyl)pyridine dihydrochloride

Technical Application Note: Optimized Synthesis of 2-(Piperidin-1-ylmethyl)pyridine Dihydrochloride

Part 1: Strategic Overview & Retrosynthetic Analysis

The target molecule, 2-(piperidin-1-ylmethyl)pyridine dihydrochloride (CAS: 51794-18-4), is a pivotal bidentate ligand precursor and pharmacophore.[1] It features a "picolylamine" motif, widely used in coordination chemistry (e.g., TPA ligands) and as a building block for antihistamines and neuroactive agents.[1]

Synthetic Strategy: Two primary routes exist for constructing the C–N bond between the picolyl and piperidine moieties:

-

Route A: Nucleophilic Substitution (

)-

Reactants: 2-(Chloromethyl)pyridine hydrochloride + Piperidine.[1]

-

Mechanism:[1][2][3][4][5] Direct displacement of the chloride leaving group by the secondary amine.[1]

-

Pros: Reagents are inexpensive commodity chemicals; high convergence.[1]

-

Cons: 2-(Chloromethyl)pyridine free base is unstable (polymerizes).[1] The stable hydrochloride salt must be used, requiring careful stoichiometry of the base.[1]

-

-

Route B: Reductive Amination

Selected Protocol: This guide details Route A (Nucleophilic Substitution) .[1] It is the industrial standard for this scaffold due to cost-efficiency and scalability.[1] We utilize 2-(chloromethyl)pyridine hydrochloride (Picolyl chloride HCl) as the stable electrophile source, generated in situ to its free base form to react with piperidine.[1]

Part 2: Detailed Experimental Protocol

Reaction Scheme

Caption: Synthetic pathway via nucleophilic substitution using potassium carbonate as an acid scavenger.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][6][5][7] | Role | CAS No. |

| 2-(Chloromethyl)pyridine HCl | 164.03 | 1.0 | Electrophile | 6959-47-3 |

| Piperidine | 85.15 | 1.2 | Nucleophile | 110-89-4 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | Base | 584-08-7 |

| Acetonitrile (MeCN) | - | - | Solvent | 75-05-8 |

| HCl (4M in Dioxane) | - | 2.5 | Salt Forming | - |

Critical Process Parameter (CPP) - Base Stoichiometry: The starting material is a hydrochloride salt.[1] You need:

-

1.0 eq of base to neutralize the starting material (releasing the free picolyl chloride).[1]

-

1.0 eq of base to neutralize the HCl generated during the

substitution.[1] -

Excess (1.0 eq) to ensure the reaction drives to completion.

-

Total Base: 3.0 equivalents.[1]

Step-by-Step Procedure

Step 1: Nucleophilic Substitution

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-(chloromethyl)pyridine HCl (10.0 g, 61.0 mmol) and anhydrous Acetonitrile (100 mL).

-

Activation: Add Potassium Carbonate (25.3 g, 183.0 mmol) in one portion. The suspension may bubble slightly.[1]

-

Addition: Add Piperidine (7.2 mL, 6.2 g, 73.2 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (approx. 80-82 °C) for 6 hours.

-

Quench: Cool the mixture to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃) through a Celite pad.[1] Rinse the pad with fresh acetonitrile (20 mL).[1]

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude free base as a yellow/orange oil.

Step 2: Workup & Purification [1]

-

Partition: Dissolve the crude oil in Dichloromethane (DCM) (100 mL) and transfer to a separatory funnel.

-

Wash: Wash with Water (2 x 50 mL) to remove residual salts and piperidine.[1] Wash with Brine (1 x 50 mL).[1]

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

-

Filtration: Filter and concentrate in vacuo.

Step 3: Salt Formation (Dihydrochloride)

-

Dissolution: Dissolve the free base oil in a minimum amount of cold Ethanol (approx. 20-30 mL).[1]

-

Acidification: While stirring in an ice bath (0 °C), slowly add 4M HCl in Dioxane (approx. 35 mL) or bubble dry HCl gas.

-

Precipitation: Add Diethyl Ether (100 mL) slowly to complete precipitation. Stir at 0 °C for 30 minutes.

-

Isolation: Filter the white solid under vacuum (Buchner funnel).

-

Drying: Dry the solid in a vacuum oven at 40 °C over P₂O₅ overnight. The salt is hygroscopic; store in a desiccator.[1]

Part 3: Validation & Quality Control

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identity | ¹H NMR (D₂O or DMSO-d₆) | Matches reference structure |

| Counterion | AgNO₃ Precip.[1] Test | Positive for Chloride |

| Melting Point | Capillary | >200 °C (dec.)* |

*Note: Dihydrochloride salts of this class often have high melting points with decomposition.[1] Literature values vary based on hydration state.

NMR Interpretation Guide

To validate the structure, look for these diagnostic signals in D₂O:

-

Pyridine Ring: 4 aromatic protons in the region

7.5 – 8.8 ppm.[1][8] -

Linker: A sharp singlet for the

methylene group around -

Piperidine Ring:

Part 4: Safety & Handling

-

2-(Chloromethyl)pyridine HCl: A potent vesicant and alkylating agent.[1] It causes severe skin burns and eye damage.[1] Handle only in a fume hood with double nitrile gloves.[1]

-

Piperidine: Toxic by inhalation and ingestion; flammable.[1]

-

HCl (anhydrous): Corrosive gas.[1] Use a trap if bubbling gas.[1]

Part 5: Troubleshooting Workflow

Caption: Diagnostic flowchart for common synthesis issues.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23392, 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

- Org. Synth. 2006, 83, 170-176.General procedure for alkylation of amines with picolyl chlorides. (Analogous methodology).

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. ymdb.ca [ymdb.ca]

- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

reaction conditions for N-alkylation of piperidine with 2-chloromethylpyridine

Executive Summary & Core Directive

This guide details the synthesis of 1-(pyridin-2-ylmethyl)piperidine via the N-alkylation of piperidine using 2-(chloromethyl)pyridine hydrochloride. Unlike standard alkylations, this protocol addresses the specific instability of the picolyl chloride free base and utilizes an in situ neutralization strategy to maximize yield and safety.

Target Audience: Medicinal Chemists, Process Development Scientists.

Key Reaction: Nucleophilic Substitution (

Mechanistic Insight & Material Science

The Electrophile Paradox

The primary challenge in this synthesis is the stability of the electrophile.

-

The Salt: 2-(Chloromethyl)pyridine hydrochloride is stable as a solid but non-reactive in nucleophilic attack until deprotonated.

-

The Free Base: Once neutralized, the free base (2-picolyl chloride) is highly reactive. It is prone to rapid self-polymerization (intermolecular attack of the pyridine nitrogen on the alkyl chloride) and hydrolysis if water is present.

Strategic Solution: Do not isolate the free base. Use a heterogeneous base system (e.g.,

Catalytic Acceleration (Finkelstein Modification)

The chloride leaving group is moderately reactive. The addition of catalytic Potassium Iodide (KI) generates the corresponding iodide in situ. The iodide is a superior leaving group, accelerating the reaction rate and allowing for milder thermal conditions, which suppresses polymerization side-products.

Reaction Pathway Diagram

The following diagram illustrates the in situ activation and substitution pathway.

Figure 1: Mechanistic pathway showing in situ free-basing and catalytic activation preventing polymerization.

Experimental Protocols

Method A: Heterogeneous Carbonate (The "Gold Standard")

This method is preferred for high purity and ease of handling. It avoids aqueous extraction during the reaction phase, minimizing hydrolysis of the starting material.

Reagents:

-

Piperidine (MW 85.15): 1.2 equivalents

-

2-(Chloromethyl)pyridine HCl (MW 164.03): 1.0 equivalent

-

Potassium Carbonate (

), anhydrous: 3.0 equivalents[1] -

Potassium Iodide (KI): 0.1 equivalent

-

Solvent: Acetonitrile (MeCN), anhydrous (10 mL per gram of substrate)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solvent Charge: Add anhydrous Acetonitrile.

-

Base Addition: Add

(3.0 eq) and KI (0.1 eq). Stir for 5 minutes to create a suspension.-

Note: 3.0 equivalents are required: 1 eq to neutralize the HCl salt, 1 eq to neutralize the HCl generated during alkylation, and 1 eq excess to drive kinetics.

-

-

Nucleophile Addition: Add Piperidine (1.2 eq).

-

Electrophile Addition: Add 2-(Chloromethyl)pyridine HCl (1.0 eq) in a single portion.

-

Why? Adding the salt last ensures it immediately encounters the base and nucleophile, reducing the window for self-polymerization.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Monitor by TLC (10% MeOH in DCM).[2] The starting material (UV active) should disappear.

-

-

Filtration: Cool to room temperature. Filter off the inorganic salts (

) using a sintered glass funnel or Celite pad. Wash the cake with MeCN. -

Concentration: Rotary evaporate the filtrate to obtain the crude oil.

Method B: Biphasic Phase Transfer (Scale-Up Friendly)

Useful when anhydrous solvents are cost-prohibitive or for larger batches.

Reagents:

-

Solvent: Dichloromethane (DCM) and Water (1:1 ratio).

-

Base: 20% NaOH solution.

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

Procedure:

-

Dissolve 2-(Chloromethyl)pyridine HCl in the minimum amount of water.

-

Dissolve Piperidine in DCM.

-

Mix the two phases and add TBAB.

-

Add NaOH solution dropwise while stirring vigorously at 0°C, then warm to Room Temperature.

-

Stir for 12 hours.

-

Separate layers; extract aqueous layer with DCM.

Purification & Self-Validating Workup

The crude product from Method A or B often contains unreacted piperidine. The following "Acid-Base Switch" workup leverages the basicity of the product to guarantee high purity without column chromatography.

Figure 2: Acid-Base extraction workflow for purification without chromatography.

Validation Steps (QC):

-

Appearance: The final product should be a light yellow to orange oil. Dark brown/black indicates polymerization.

-

NMR Check:

-

3.6–3.7 ppm (s, 2H): The diagnostic singlet for the

-

Absence of

4.7 ppm: Absence of the chloromethyl starting material.

-

3.6–3.7 ppm (s, 2H): The diagnostic singlet for the

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Polymerization of electrophile. | Ensure Piperidine and Base are stirring before adding the Picolyl Chloride. Lower temp to 40°C. |

| Incomplete Reaction | HCl salt not neutralized. | Check if |

| Product in Aqueous Layer | pH not high enough during workup. | The product is a diamine.[2] Ensure pH > 12 during the final extraction to fully deprotonate both nitrogens. |

References

-

Synthesis of 1-(pyridin-2-ylmethyl)piperidine reaction conditions. BenchChem Technical Support. (2025).[3][4][5][6][7] BenchChem Application Notes. Link

-

Syntheses and Structures of N,N'-Bis(6-(2-hydroxymethyl) pyridylmethyl)piperazine. SciSpace. (2004). Detailed experimental section on picolyl chloride handling. Link

-

2-(Chloromethyl)pyridine hydrochloride Safety Data. Thermo Scientific. (2025). Handling and stability data.[4][5][8][9][10] Link

-

Procedure for N-alkylation of Piperidine.ResearchGate. (2017). Discussion on base selection (

vs DIPEA). Link -

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. National Institutes of Health (NIH). (2010). Protocol for reductive amination vs direct alkylation. Link

Sources

- 1. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. wasteless.bio [wasteless.bio]

- 9. m.youtube.com [m.youtube.com]

- 10. pharmaoffer.com [pharmaoffer.com]

solvent selection for reactions involving 2-(piperidin-1-ylmethyl)pyridine dihydrochloride

Application Note: Solvent Selection & Handling Strategies for 2-(piperidin-1-ylmethyl)pyridine dihydrochloride

Executive Summary & Chemical Profile

2-(piperidin-1-ylmethyl)pyridine dihydrochloride (CAS: 51794-18-4) serves as a critical bidentate ligand precursor (N,N-donor) in the synthesis of platinum-based antineoplastics (e.g., Picoplatin) and transition metal catalysts (Zn, Cu, Pd).

The core challenge in handling this compound lies in its dual nature :

-

The Salt Form (2HCl): Highly polar, water-soluble, acidic, and hygroscopic.[1]

-

The Free Base: Lipophilic, oil/low-melting solid, soluble in organic solvents, basic.[1]

Critical Directive: Solvent selection is not merely about dissolution; it dictates the reactive species present.[1] Using the dihydrochloride salt in non-polar media without a neutralizing phase-transfer strategy will result in heterogeneous, stalled reactions.[1] Conversely, using the free base in unbuffered aqueous media may lead to precipitation or uncontrolled pH shifts.[1]

Solubility Profiling & Phase Behavior

The following matrix defines the solubility limits based on the protonation state. This data is essential for designing extraction protocols and reaction media.[1]

Table 1: Solubility Matrix (25°C)

| Solvent Class | Specific Solvent | Dihydrochloride Salt (2HCl) | Free Base (Neutral) | Application Context |

| Protic Polar | Water ( | High (>100 mg/mL) | Moderate (pH dependent) | Aqueous metal complexation (e.g., Pt, Pd). |

| Protic Polar | Methanol / Ethanol | High | High | Crystallization, alcoholic coordination reactions.[1] |

| Aprotic Polar | DMSO / DMF | High | High | Universal solvent; difficult to remove.[1] Use only if necessary. |

| Chlorinated | Dichloromethane (DCM) | Insoluble (< 0.1 mg/mL) | High (Miscible) | Primary solvent for free-base extraction and organic synthesis. |

| Ethers | THF / Diethyl Ether | Insoluble | High | Anhydrous organometallic reactions.[1] |

| Hydrocarbons | Hexane / Toluene | Insoluble | Moderate | Anti-solvent for precipitation/purification.[1] |

Strategic Solvent Selection Guide

Scenario A: Metal Coordination (Aqueous/Alcoholic)

Target: Synthesis of Picoplatin or water-soluble catalysts.

-

Recommended Solvent: Water or Water/Methanol mixtures.[1]

-

Mechanism: The metal salts (e.g.,

) are water-soluble.[1] The ligand salt dissolves readily.[1] -

Critical Step: You must add a stoichiometric base (e.g.,

, -

pH Control: Maintain pH 6–8. Too high (>10) may hydrolyze the metal; too low (<4) prevents coordination.

Scenario B: Organic Synthesis / Anhydrous Reactions

Target: Alkylation, acylation, or use in moisture-sensitive catalysis.[1]

-

Recommended Solvent: DCM, THF, or Acetonitrile.[1]

-

Constraint: The 2HCl salt will not dissolve in these solvents.[1]

-

Action: You must perform a Free-Basing Protocol (see Section 4) before the main reaction. Attempting to neutralize in situ with a solid base (e.g.,

in DCM) is often slow and inefficient due to the heterogeneous surface area limits.

Scenario C: Purification & Crystallization

-

Method: Anti-solvent precipitation.[1]

-

Protocol: Dissolve the 2HCl salt in minimal hot Methanol. Slowly add Diethyl Ether or Acetone. The salt will crystallize out while impurities remain in solution.[1]

Detailed Protocols

Protocol 1: Quantitative Free-Basing (Preparation for Organic Synthesis)

Use this protocol when you need the ligand for reactions in DCM, THF, or Toluene.

Reagents:

-

2-(piperidin-1-ylmethyl)pyridine dihydrochloride (1.0 eq)

-

1M NaOH or Saturated

solution (2.5 eq) -

Dichloromethane (DCM)[2]

-

Brine (Saturated NaCl)

-

Anhydrous

Step-by-Step:

-

Dissolution: Dissolve the dihydrochloride salt in minimal distilled water (approx. 5 mL per gram of salt). The solution will be acidic (pH ~1-2).[1]

-

Neutralization: Slowly add the base solution while stirring.

-

Observation: The solution will turn cloudy/oily as the free base separates from water.[1]

-

Target pH: Adjust to pH > 12 to ensure both the Pyridine (

) and Piperidine (

-

-

Extraction: Transfer to a separatory funnel. Add DCM (equal volume to aqueous phase).[1] Shake vigorously for 2 minutes. Vent frequently.

-

Phase Separation: Collect the lower organic layer (DCM).[1]

-

Repeat: Re-extract the aqueous layer 2x with fresh DCM to maximize yield.

-

Drying: Combine organic extracts and dry over anhydrous

for 15 minutes. -

Isolation: Filter off the desiccant and concentrate via rotary evaporation (

, reduced pressure).-

Result: Pale yellow oil or low-melting solid (Hygroscopic – store under

).[1]

-

Protocol 2: Direct Aqueous Complexation (Picoplatin Analog Synthesis)

Use this for "One-Pot" synthesis without isolating the free base.

Reagents:

- (1.0 eq)

-

2-(piperidin-1-ylmethyl)pyridine 2HCl (1.0 eq)

-

DI Water

-

1M NaOH

Step-by-Step:

-

Metal Solution: Dissolve

in DI water (red solution). Filter if necessary to remove insoluble Pt(0).[1] -

Ligand Preparation: In a separate beaker, dissolve the 2HCl ligand salt in water.

-

pH Adjustment (Critical): Add 2.0 equivalents of NaOH to the ligand solution. Stir for 5 minutes. The solution may become turbid.[1]

-

Addition: Add the neutralized ligand mixture dropwise to the stirring platinum solution.

-

Reaction: Heat to

for 4–12 hours.-

Observation: The red color fades, and a yellow/precipitate (the complex) forms.[1]

-

-

Workup: Cool to

. Filter the precipitate.[1][3][4] Wash with cold water, then cold ethanol.[1]

Visualization: Decision Logic & Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the appropriate solvent system based on the intended chemical transformation. Note the critical divergence between aqueous and organic workflows.

Figure 2: Free-Basing & Extraction Workflow

Caption: Step-by-step workflow for converting the dihydrochloride salt into the reactive free-base form suitable for organic solvents.

Troubleshooting & Optimization

-

Issue: Low Yield in Extraction.

-

Issue: "Gummy" Precipitate in Metal Reactions.

-

Cause: Rapid addition of base caused local high pH, precipitating metal hydroxides (e.g.,

) instead of the complex. -

Fix: Pre-neutralize the ligand solution before adding it to the metal solution, or use a weaker base (Sodium Acetate) if the reaction kinetics allow.[1]

-

-

Issue: Hygroscopicity.

References

-

ChemicalBook. (2023).[1] 2-(piperidin-1-ylmethyl)pyridine dihydrochloride Properties and Safety.Link

-

Raynaud, F. I., et al. (1997).[1] Pharmacokinetics of Picoplatin (AMD473).[1] Clinical Cancer Research.[1] Link

-

Dalton Transactions. (2010).[1][5] Synthesis and characterization of picoplatin-based Pt(IV) complexes. Royal Society of Chemistry.[1] Link

-

BenchChem. (2025).[1][6][7] Synthesis of 2-Piperidin-1-ylmethyl-morpholine and Derivatives (Analogous Protocols).Link

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 817759, 2-Piperidinopyridine (Free Base Data).[1]Link

Sources

Application Notes and Protocols for the Biological Evaluation of Piperidine-Pyridine Derivatives

Introduction: The Pharmacological Significance of Piperidine-Pyridine Scaffolds

The piperidine and pyridine rings are fundamental heterocyclic systems that serve as cornerstones in the architecture of a vast number of biologically active molecules and approved pharmaceuticals.[1][2][3] The hybridization of these two motifs into piperidine-pyridine derivatives has yielded a rich chemical space, leading to the discovery of compounds with a broad spectrum of therapeutic applications. These derivatives are prominently featured in medicinal chemistry as anticancer, anti-inflammatory, antiviral, antidiabetic, and neuroprotective agents.[1][2] Their versatility stems from the unique combination of the conformational flexibility of the piperidine ring and the aromatic, polar nature of the pyridine moiety, which can be readily functionalized to modulate pharmacological activity, solubility, and bioavailability.

This guide provides a detailed exploration of key biological assay protocols tailored for the evaluation of novel piperidine-pyridine derivatives. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also critically interpret the results. The protocols are designed to be self-validating, incorporating essential controls and data analysis steps to ensure the generation of robust and reproducible data.

Part 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability

A crucial initial step in the characterization of any novel compound library is the assessment of general cytotoxicity. This allows for the determination of the therapeutic window and the early identification of compounds with non-specific, overt toxicity.[4] The following protocols describe two widely adopted methods for evaluating the effect of piperidine-pyridine derivatives on cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[5] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the piperidine-pyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

-

Data Presentation: Cytotoxicity of Piperidine-Pyridine Derivatives

| Compound Class | Cell Line(s) | Assay Type | Endpoint | Value | Reference |

| Piperidine-dihydropyridine hybrids | A-549 (Lung Cancer), MCF-7 (Breast Cancer) | Not specified | IC50 | 15.94 - 48.04 µM (A-549), 24.68 - 59.12 µM (MCF-7) | [6][7] |

| Pyridine derivatives | HepG2 (Liver Cancer), MCF-7 (Breast Cancer) | MTT Assay | IC50 | 43.84 µg/mL (HepG2), 50.84 µg/mL (MCF-7) for compound 14 | [8] |

| 2-amino-4-(1-piperidine) pyridine derivatives | H3122 (ALK-addicted), HCC78 (ROS1-addicted) | Not specified | IC50 | 6.27 µM (H3122), 10.71 µM (HCC78) for compound 2e | [9] |

| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 0.57–3.15 μM for active compounds | [10] |

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based method that relies on the binding of the anionic dye sulforhodamine B to the basic amino acids of cellular proteins under mildly acidic conditions.[5] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Experimental Protocol: SRB Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Cell Fixation:

-

After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate the plate at 4°C for 1 hour.

-

-

Washing and Staining:

-

Wash the plate five times with slow-running tap water to remove the TCA.

-

Allow the plate to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye and Solubilization:

-

Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB.

-

Allow the plate to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Shake the plate on a gyratory shaker for 5-10 minutes.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 510 nm using a microplate reader.

-

Perform data analysis as described in step 5 of the MTT assay protocol to determine the 50% growth inhibition (GI50).[5]

-

Part 2: Target-Oriented Assays - Enzyme Inhibition

Many piperidine-pyridine derivatives exert their pharmacological effects by inhibiting specific enzymes.[11] The following section provides detailed protocols for assessing the inhibitory activity of these compounds against two important classes of enzymes: kinases and cholinesterases.

Kinase Inhibition Assay (e.g., PIM-1 Kinase)

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Several pyridine-containing compounds have been identified as potent PIM-1 inhibitors.[10]

Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

-

Principle: The assay quantifies the activity of PIM-1 kinase by measuring the amount of ATP consumed during the phosphorylation of a specific substrate. The remaining ATP is detected using a luciferase/luciferin system, where the light output is directly proportional to the ATP concentration.

-

Reagents:

-

Recombinant human PIM-1 kinase.

-

PIM-1 kinase substrate (e.g., a specific peptide).

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ATP solution.

-

Test piperidine-pyridine derivative.

-

ADP-Glo™ Kinase Assay kit (or equivalent).

-

-

Procedure:

-

Prepare serial dilutions of the piperidine-pyridine derivative in the kinase assay buffer.

-

In a 96-well white plate, add the test compound, PIM-1 kinase, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP. Include controls for no enzyme (background) and no inhibitor (maximum activity).

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

-

Data Presentation: PIM-1 Kinase Inhibitory Activity

| Compound | IC50 (nM) | % Inhibition | Reference |

| Compound 4 | 11.4 | 97.8% | [10] |

| Compound 10 | 17.2 | 94.6% | [10] |

| Staurosporine (Control) | 16.7 | 95.6% | [10] |

Cholinesterase Inhibition Assay (AChE/BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[11][12] Inhibitors of these enzymes are used in the treatment of Alzheimer's disease.[12] Piperidine-pyridine derivatives have been explored as potential cholinesterase inhibitors.[12][13]

Experimental Protocol: Ellman's Spectrophotometric Method

-

Principle: This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BChE) from equine serum.

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM).

-

Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE (10 mM).

-

Test piperidine-pyridine derivative.

-

-

Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation: Cholinesterase Inhibitory Activity

| Compound Class | Enzyme | Activity (IC50) | Reference |

| Benzimidazole-based pyrrole/piperidine hybrids | AChE | 19.44 ± 0.60 µM – 36.05 ± 0.4 µM | [12] |

| Benzimidazole-based pyrrole/piperidine hybrids | BuChE | 21.57 ± 0.61 µM – 39.55 ± 0.03 µM | [12] |

| Pyrimidine diamine derivatives | EeAChE | Ki = 312 ± 108 nM (compound 9) | [13] |

| Pyrimidine diamine derivatives | eqBChE | Ki = 99 ± 71 nM (compound 22) | [13] |

Part 3: Cell-Based Functional Assays

Cell-based functional assays are essential for understanding the biological effects of compounds in a more physiologically relevant context. These assays can provide insights into the mechanism of action of piperidine-pyridine derivatives.

Anti-HIV Reverse Transcriptase Assay

Several piperidine-pyridine analogues have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[14] The following protocol outlines a cell-based assay to evaluate the anti-HIV activity of these compounds.

Experimental Protocol: Anti-HIV Assay in MT-4 Cells

-

Principle: This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection. Cell viability is typically assessed using a colorimetric method like the MTT assay.

-

Materials:

-

MT-4 cells.

-

HIV-1 viral stock (e.g., wild-type or resistant strains).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test piperidine-pyridine derivative.

-

Positive control (e.g., a known NNRTI like Nevirapine or Etravirine).[14]

-

-

Procedure:

-

Prepare serial dilutions of the test compound in culture medium.

-

In a 96-well plate, add the test compound to the appropriate wells.

-

Add MT-4 cells to each well.

-

Add the HIV-1 viral stock to the wells (except for the uninfected cell control wells).

-

Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

After the incubation period, assess cell viability using the MTT assay as described in Part 1.1.

-

-

Data Analysis:

-

Calculate the percentage of cell protection for each compound concentration.

-

Determine the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death.

-

Separately, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected MT-4 cells.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

-

Data Presentation: Anti-HIV-1 Activity

| Compound | EC50 (nM) | CC50 (µM) | SI | Reference |

| BD-c1 | 10 | ≥146 | ≥14,126 | [14] |

| BD-e2 | 5.1 | Not specified | Not specified | [14] |

| Etravirine (Control) | 2.2 | 28 | 12,884 | [14] |

Part 4: Visualization of Experimental Workflows

To aid in the conceptual understanding of the assay workflows, the following diagrams are provided.

Caption: Workflow for the MTT-based cytotoxicity assay.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

The protocols detailed in this guide provide a robust framework for the biological evaluation of piperidine-pyridine derivatives. By systematically assessing cytotoxicity, target engagement, and functional cellular effects, researchers can effectively characterize novel compounds and identify promising candidates for further development. The emphasis on the rationale behind each experimental step is intended to empower scientists to adapt and troubleshoot these assays for their specific research needs. As the landscape of drug discovery continues to evolve, the versatile piperidine-pyridine scaffold is poised to remain a valuable source of new therapeutic agents.

References

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved from [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - ACS Publications. (2022, February 15). Retrieved from [Link]

-

Association constants of pyridine and piperidine alkaloids to amyloid beta peptide determined by electrochemical impedance spectroscopy - PubMed. (2010, March 15). Retrieved from [Link]

-

Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)] - PubMed. (2011, May 15). Retrieved from [Link]

-

Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal. Retrieved from [Link]

-

Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed. (2013, July 15). Retrieved from [Link]

-

Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed. (2019, October 1). Retrieved from [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (2022, March 16). Retrieved from [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC. (2023, September 7). Retrieved from [Link]

-

(PDF) Design, Synthesis and In‐Silico Studies of Piperidine‐Dihydropyridine Hybrids as Anticancer Agents - ResearchGate. (2025, December 3). Retrieved from [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. Retrieved from [Link]

-

Pyridine and piperidine derivatives as inhibitors of dihydrodipicolinic acid synthase, a key enzyme in the diaminopimelate pathway to l-lysine (1994) | Lynda Couper | 30 Citations - SciSpace. Retrieved from [Link]

-

New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo - Usiena air. Retrieved from [Link]

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives a - Semantic Scholar. (2024, March 24). Retrieved from [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - Frontiers. (2024, March 12). Retrieved from [Link]

-

Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments | Bentham Science. (2023, April 4). Retrieved from [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023, October 3). Retrieved from [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. Retrieved from [Link]

-